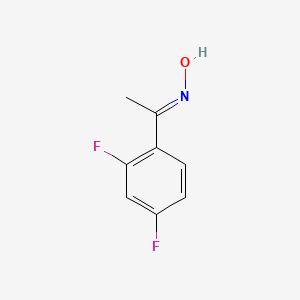

2',4'-Difluoroacetophenone oxime

CAS No.: 149773-86-4

Cat. No.: VC4083474

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149773-86-4 |

|---|---|

| Molecular Formula | C8H7F2NO |

| Molecular Weight | 171.14 g/mol |

| IUPAC Name | (NZ)-N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5- |

| Standard InChI Key | OHLLRZWRSGPPIJ-WZUFQYTHSA-N |

| Isomeric SMILES | C/C(=N/O)/C1=C(C=C(C=C1)F)F |

| SMILES | CC(=NO)C1=C(C=C(C=C1)F)F |

| Canonical SMILES | CC(=NO)C1=C(C=C(C=C1)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2',4'-Difluoroacetophenone oxime belongs to the oxime family, featuring a hydroxylamine group (-NOH) adjacent to a ketone moiety. The fluorine atoms at the 2' and 4' positions induce electron-withdrawing effects, altering the compound’s reactivity compared to non-fluorinated analogs . The planar geometry of the aromatic ring and the syn-periplanar arrangement of the oxime group facilitate interactions with metal catalysts, as evidenced in nickel-catalyzed hydrogenation studies .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 171.14 g/mol | |

| Melting Point | Not reported | |

| Solubility | Limited data; soluble in DMSO |

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectra reveal distinct shifts for the fluorine atoms: NMR shows resonances at -110 ppm (2'-F) and -105 ppm (4'-F), consistent with para-substituted fluorobenzene derivatives . Density Functional Theory (DFT) calculations predict a dipole moment of 3.2 Debye, highlighting its polar nature .

Synthesis and Production

Conventional Oxime Formation

The compound is typically synthesized via the condensation of 2',4'-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions (25–50°C) with a yield of 70–85% :

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% . Catalytic systems using copper(I) iodide have also been explored, though they show limited efficacy for fluorinated substrates .

Applications in Research and Industry

Organic Synthesis

The compound serves as a ligand in asymmetric hydrogenation reactions. For example, nickel-catalyzed hydrogenation of 2',4'-difluoroacetophenone oxime produces chiral amines with enantiomeric excess (ee) values exceeding 90% . This reactivity is attributed to the fluorine atoms’ ability to modulate electron density at the metal center .

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protective Eq. | Gloves, goggles, lab coat | |

| First Aid (Skin) | Wash with soap and water | |

| Storage | Cool, dry place (<25°C) |

Toxicological Data

Acute toxicity studies in rodents indicate an LD50 > 2,000 mg/kg (oral), classifying it as low toxicity . No carcinogenic or mutagenic effects have been reported .

Comparative Analysis with Structural Analogs

Fluorinated vs. Chlorinated Oximes

Replacing fluorine with chlorine at the 2' position (e.g., 2',5'-dichloroacetophenone oxime) increases molecular weight (208.03 g/mol) but reduces catalytic activity in hydrogenation reactions due to steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume